molecular formula C13H18ClNO3 B4568430 2-(4-chlorophenoxy)-N-(3-ethoxypropyl)acetamide

2-(4-chlorophenoxy)-N-(3-ethoxypropyl)acetamide

Cat. No.: B4568430
M. Wt: 271.74 g/mol
InChI Key: RNSNGCMEWBGIIL-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(3-ethoxypropyl)acetamide is an organic compound that features a chlorophenoxy group and an ethoxypropylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(3-ethoxypropyl)acetamide typically involves the reaction of 4-chlorophenol with ethyl 3-bromopropionate to form 4-chlorophenoxypropionic acid ethyl ester. This intermediate is then reacted with ethylamine to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(3-ethoxypropyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(3-ethoxypropyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(3-ethoxypropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group can bind to active sites, inhibiting enzyme activity or modulating receptor function. The ethoxypropylacetamide moiety may enhance the compound’s solubility and bioavailability, facilitating its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)acetamide
  • 2-(4-bromophenoxy)-N-(3-ethoxypropyl)acetamide
  • 2-(4-methylphenoxy)-N-(3-ethoxypropyl)acetamide

Uniqueness

2-(4-chlorophenoxy)-N-(3-ethoxypropyl)acetamide is unique due to the presence of both the chlorophenoxy and ethoxypropylacetamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The chlorophenoxy group provides specific binding interactions, while the ethoxypropylacetamide moiety enhances solubility and bioavailability.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(3-ethoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3/c1-2-17-9-3-8-15-13(16)10-18-12-6-4-11(14)5-7-12/h4-7H,2-3,8-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSNGCMEWBGIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)COC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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